molecular formula C20H23N3O2 B4419764 2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

カタログ番号 B4419764
分子量: 337.4 g/mol
InChIキー: VEOSHHCZWMYUEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzimidazoles. It is a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is expressed in various cells of the immune system, including macrophages, dendritic cells, and T cells. It plays a crucial role in inflammation, cell death, and cytokine release. Therefore, the P2X7 receptor has emerged as a promising target for the treatment of various inflammatory and autoimmune diseases.

作用機序

2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide exerts its pharmacological effects by selectively blocking the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor allows the influx of calcium ions, which triggers the release of pro-inflammatory cytokines and induces cell death. This compound binds to the P2X7 receptor and prevents its activation, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α from macrophages and microglia. It also inhibits the activation of the NLRP3 inflammasome, which is a critical mediator of inflammation and cell death. In addition, it has been shown to reduce the production of reactive oxygen species and to enhance the phagocytic activity of macrophages. These effects suggest that this compound has potential therapeutic applications in various inflammatory and autoimmune diseases.

実験室実験の利点と制限

The advantages of using 2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide in lab experiments include its high potency and selectivity for the P2X7 receptor. It also has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Therefore, appropriate solvents and delivery systems should be used to ensure optimal drug delivery and efficacy.

将来の方向性

Several future directions can be explored to further investigate the potential therapeutic applications of 2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide. These include:
1. Investigating the efficacy of this compound in animal models of autoimmune and inflammatory diseases.
2. Developing novel delivery systems to improve the bioavailability and pharmacokinetics of this compound.
3. Investigating the potential synergistic effects of this compound with other anti-inflammatory agents.
4. Investigating the role of this compound in the regulation of the gut microbiota and its potential implications for inflammatory bowel disease.
5. Investigating the safety and tolerability of this compound in clinical trials.
In conclusion, this compound is a potent and selective antagonist of the P2X7 receptor, which has emerged as a promising target for the treatment of various inflammatory and autoimmune diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome. Further research is needed to investigate its potential therapeutic applications and to develop novel delivery systems to improve its bioavailability and pharmacokinetics.

科学的研究の応用

2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α from macrophages and microglia. It also inhibits the activation of the NLRP3 inflammasome, which is a critical mediator of inflammation and cell death. Therefore, this compound has been proposed as a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.

特性

IUPAC Name

2-methoxy-N-[1-(1-propylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-4-13-23-17-11-7-6-10-16(17)22-19(23)14(2)21-20(24)15-9-5-8-12-18(15)25-3/h5-12,14H,4,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOSHHCZWMYUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 4
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。